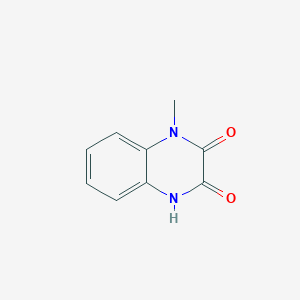
1-Methyl-1,4-dihydro-2,3-quinoxalinedione
概要
説明
1-Methyl-1,4-dihydro-2,3-quinoxalinedione (MDQ) is a chemical compound with the molecular formula C9H10N2O2. It is a hydrophobic molecule that was synthesized by alkylation of quinoxalines .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione is represented by the SMILES stringO=C1N(C)C2=CC=CC=C2NC1=O . The InChI key for this compound is ZJDLDFIDSAFPFG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
1-Methyl-1,4-dihydro-2,3-quinoxalinedione is a solid compound . It has a molecular weight of 176.17 g/mol.科学的研究の応用
Antimicrobial Agent Development
Research indicates that derivatives of this compound exhibit moderate to good antimicrobial activities . This makes it a potential candidate for the development of new antibiotics and antifungal medications, addressing the growing concern of antibiotic resistance.
Neuropharmacological Research
Quinoxaline derivatives, including 1-Methylquinoxaline-2,3(1H,4H)-dione, have been studied for their affinity to quisqualate receptors . These receptors are involved in synaptic transmission in the central nervous system, and compounds that can modulate their activity are of interest for treating neurological disorders.
Safety And Hazards
特性
IUPAC Name |
4-methyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDLDFIDSAFPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344946 | |
| Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
CAS RN |
20934-51-4 | |
| Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

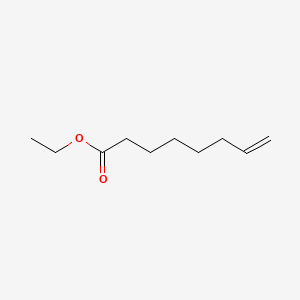
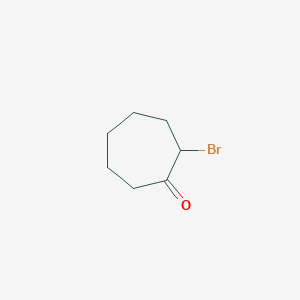

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)



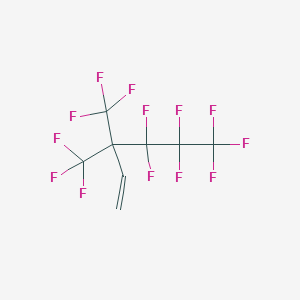
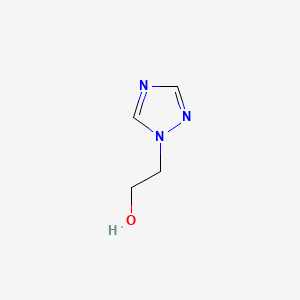
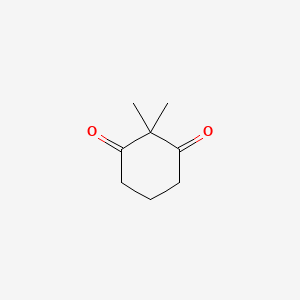
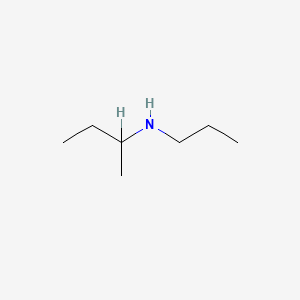
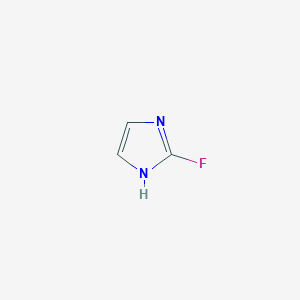
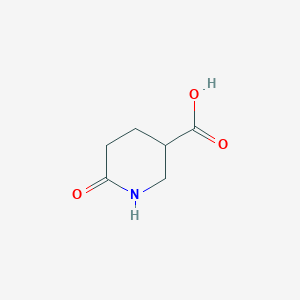
![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)